3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide
Overview
Description
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide involves the inhibition of COX-2 and 5-LOX enzymes. These enzymes are involved in the production of prostaglandins and leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of these mediators and thereby reduces inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation. It has also been shown to exhibit analgesic effects, which may be attributed to its inhibition of COX-2 enzyme.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide in lab experiments is its potent inhibitory effects on COX-2 and 5-LOX enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide. One direction is the development of more potent and selective inhibitors of COX-2 and 5-LOX enzymes, which may have improved therapeutic efficacy and reduced toxicity. Another direction is the study of the compound's effects on other biological processes, such as angiogenesis and apoptosis. Finally, the compound's potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, warrant further investigation.
Scientific Research Applications
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorobenzyl)-N-propylpropanamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to exhibit potent inhibitory effects on certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This makes it a potential candidate for the development of anti-inflammatory drugs.
properties
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-propylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c1-5-10-23(13-17-7-6-8-18(21)12-17)19(26)9-11-24-15(3)20(16(4)25)14(2)22-24/h6-8,12H,5,9-11,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSUCGXZBJQNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=CC=C1)Cl)C(=O)CCN2C(=C(C(=N2)C)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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